molecular formula C15H10Cl2N2O2 B026996 N,N-Dichlorophenytoin CAS No. 100965-46-6

N,N-Dichlorophenytoin

Cat. No.: B026996
CAS No.: 100965-46-6
M. Wt: 321.2 g/mol
InChI Key: FATMGHVPZCFLDB-UHFFFAOYSA-N
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Description

N,N-Dichlorophenytoin is a chlorinated derivative of phenytoin, a well-known anticonvulsant used to treat epilepsy. Phenytoin itself is a hydantoin derivative with a diphenyl structure. The addition of two chlorine atoms at the N,N-positions of the hydantoin ring likely modifies its electronic properties, solubility, and metabolic stability compared to the parent compound.

Properties

CAS No.

100965-46-6

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H10Cl2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

FATMGHVPZCFLDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=CC=C3

Other CAS No.

100965-46-6

Synonyms

N,N-dichlorophenytoin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a single chlorine atom at the 3-position of a phthalimide ring fused to an N-phenyl group (Fig. 1 in ).
  • Function: Primarily used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer .
  • Comparison with N,N-Dichlorophenytoin: Both compounds incorporate aromatic rings and chlorine substituents. this compound’s hydantoin ring (a five-membered heterocycle with two nitrogens) contrasts with the six-membered phthalimide ring. The dichloro substitution in this compound may increase steric hindrance and electron-withdrawing effects compared to the mono-chloro phthalimide.

2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide

  • Structure : Contains dichloro substituents on both the acetamide group (2,2-positions) and the phenyl ring (2,5-positions) ().
  • Crystal Properties : Exhibits N–H⋯O hydrogen bonding, influencing its solid-state packing .
  • Comparison with this compound: Both have multiple chlorine atoms, but this compound’s chlorines are on a hydantoin ring, whereas this compound’s are on an acetamide and phenyl ring.

Diphenylamine Analogs (e.g., Tofenamic Acid)

  • Structure : Diphenylamine derivatives share aromatic systems with this compound but lack the hydantoin heterocycle ().
  • Biological Relevance : Some diphenylamines (e.g., tofenamic acid) exhibit anti-inflammatory activity, highlighting the role of aromaticity in drug design .
  • Comparison with this compound: The hydantoin ring in this compound introduces rigidity and hydrogen-bonding sites absent in simpler diphenylamines. Chlorine in this compound may enhance membrane permeability compared to non-halogenated diphenylamines.

Structural and Functional Data Table

Compound Core Structure Chlorine Positions Key Functional Groups Primary Application/Property
This compound Hydantoin ring N,N positions Hydantoin, dichloro Anticonvulsant (inferred)
3-Chloro-N-phenyl-phthalimide Phthalimide ring 3-position Phthalimide, chloro Polymer synthesis
2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide Acetamide + phenyl 2,2 (acetamide); 2,5 (phenyl) Acetamide, tetrachloro Crystallography/H-bonding study
Tofenamic Acid Diphenylamine None Carboxylic acid Anti-inflammatory

Key Research Findings and Inferences

  • Solubility and Bioavailability: Dichloro substitution may reduce aqueous solubility relative to non-halogenated analogs but improve lipid membrane penetration.
  • Hydrogen Bonding : Analogous to ’s acetamide, this compound’s N–H groups could facilitate interactions with biological targets (e.g., sodium channels in neurons).

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